2-(2-Bromophenoxy)-2-phenylacetic acid
Description
Contextual Significance within Substituted Aryloxy-Phenylacetic Acid Chemistry
Substituted aryloxy-phenylacetic acids represent a class of organic compounds with considerable importance in medicinal chemistry and materials science. These molecules serve as crucial intermediates and building blocks for the synthesis of more complex chemical entities. For instance, related aryloxy-phenylacetic acid compounds are documented as valuable intermediates in the preparation of HIV reverse transcriptase inhibitors. google.com Furthermore, the broader family of aryloxyacetic acid derivatives has been explored for applications in agriculture, specifically as herbicides. google.com
The therapeutic relevance of the phenylacetic acid scaffold is well-established, with molecules containing this moiety, such as Diclofenac and Felbinac, being used in medical treatments. inventivapharma.com Research into new series of aryloxyacetic acids has revealed potential multi-target activity, highlighting their versatility and potential for discovering novel bioactive agents. nih.gov The inclusion of a bromine atom and a phenoxy group, as seen in 2-(2-Bromophenoxy)-2-phenylacetic acid, modifies the electronic and steric properties of the core structure, making it a specific target for synthetic and medicinal chemistry studies.
Historical Development and Evolution of Research on Related Halogenated Aryl Acetic Acid Derivatives
The synthesis of halogenated aryl acetic acid derivatives has evolved significantly over time. Early methods for producing substituted phenylacetic acids often involved multi-step sequences, such as the chloromethylation or bromomethylation of aromatic compounds, followed by reaction with cyanides and subsequent hydrolysis of the resulting nitrile. google.com An early laboratory preparation of 4-bromophenylacetic acid involved the direct treatment of phenylacetic acid with bromine and mercuric oxide, a method that produced a mixture of isomers requiring separation. wikipedia.org Other historical routes included the condensation of a bromobenzyl bromide with sodium cyanide, followed by hydrolysis. wikipedia.org
The field has since progressed toward more efficient and selective synthetic strategies. A major advancement has been the development of transition-metal-catalyzed reactions. Palladium-catalyzed α-arylation of aryl acetic acid derivatives, for example, represents a more modern and powerful method for forming the key carbon-carbon bond in these structures. nih.govorganic-chemistry.org This deprotonative cross-coupling process allows for the direct arylation of aryl acetic acids with a wide range of aryl bromides and chlorides, offering a more streamlined and versatile synthetic route compared to historical methods. nih.govorganic-chemistry.org This evolution from classical, often harsh, multi-step syntheses to modern catalytic methods has been pivotal in expanding the accessibility and research potential of compounds like this compound.
Core Structural Features and Key Stereochemical Attributes of this compound
The molecular structure of this compound is defined by a central acetic acid unit substituted with both a phenyl group and a 2-bromophenoxy group at the alpha-carbon (C2). This specific arrangement of functional groups imparts distinct chemical properties to the molecule. The molecular formula of the compound is C14H11BrO3, with a molecular weight of approximately 307.14 g/mol . scbt.comuni.lu
A critical stereochemical attribute of this compound is the presence of a chiral center at the alpha-carbon. This carbon atom is bonded to four different groups: a hydrogen atom, a carboxylic acid group, a phenyl group, and a 2-bromophenoxy group. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-2-(2-bromophenoxy)-2-phenylacetic acid and (S)-2-(2-bromophenoxy)-2-phenylacetic acid. Unless a specific stereoisomer is prepared or isolated, the compound is typically handled as a racemic mixture, containing equal amounts of both enantiomers. The spatial arrangement of the bulky phenyl and 2-bromophenoxy groups around this stereocenter significantly influences the molecule's three-dimensional shape and its potential interactions with other chiral molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H11BrO3 | scbt.comuni.lu |
| Molecular Weight | 307.14 g/mol | scbt.com |
| Monoisotopic Mass | 305.98917 Da | uni.lu |
| InChI | InChI=1S/C14H11BrO3/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) | uni.lu |
| InChIKey | ZQWOGBQVPWTKDG-UHFFFAOYSA-N | uni.lu |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Br | uni.lu |
Overview of Principal Academic Research Trajectories for This Compound Class
Academic research involving aryloxy-phenylacetic acids, including halogenated derivatives like this compound, follows several key trajectories:
Development of Novel Synthetic Methodologies: A significant area of research is focused on creating more efficient, selective, and environmentally benign methods for synthesizing these compounds. The advancement of palladium-catalyzed cross-coupling reactions to form C-C and C-O bonds is a prime example of this trajectory, enabling easier access to a wider variety of derivatives. organic-chemistry.org
Medicinal Chemistry and Drug Discovery: These compounds are frequently used as scaffolds or intermediates in the synthesis of potential therapeutic agents. Researchers actively explore how modifications to the aryl rings and the acetic acid core affect biological activity. Studies have investigated aryloxyacetic acids for multi-target activity against enzymes like peroxisome proliferator-activated receptors (PPARs), fatty acid amide hydrolase (FAAH), and acetylcholinesterase (AChE). nih.gov Other related halogenated aryl acetic acid analogues have been studied as potential COX inhibitors. researchgate.net
Agrochemical Research: The structural similarity of aryloxyacetic acids to known herbicides continues to drive research into new derivatives with potential applications in agriculture. google.com Investigations in this area aim to develop novel compounds with improved efficacy and selectivity.
Use as Chemical Intermediates: Beyond their potential direct applications, these molecules are highly valued as versatile building blocks. Their functional groups (carboxylic acid, ether linkage, halogen atom) can be readily transformed, making them useful starting materials for the synthesis of more complex molecular targets, including pharmaceuticals and fine chemicals. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWOGBQVPWTKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Bromophenoxy 2 Phenylacetic Acid and Its Analogues
Strategies for Carbon-Carbon Bond Formation in α-Substituted Phenylacetic Acid Frameworks
The construction of the core α-substituted phenylacetic acid structure is a critical step in the synthesis of the target molecule and its analogues. Various modern synthetic methods have been employed to achieve this, including radical-mediated reactions, palladium-catalyzed cross-couplings, and oxidative functionalization routes.
Radical-Mediated Coupling Reactions for α-Halogenated Phenylacetic Acids
Radical-mediated reactions offer a powerful tool for the introduction of functional groups at the α-position of phenylacetic acids. A common strategy involves the α-halogenation of a phenylacetic acid precursor, which can then undergo further coupling reactions.
A general and efficient method for the α-bromination of phenylacetic acid involves the use of N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). chemicalbook.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. chemicalbook.com This process generates an α-bromo phenylacetic acid, a key intermediate for subsequent coupling reactions.
Table 1: Radical-Mediated α-Bromination of Phenylacetic Acid chemicalbook.com
| Reactant | Reagent | Initiator | Solvent | Temperature | Yield |
|---|
The resulting α-bromo phenylacetic acid can then be subjected to radical coupling reactions with various partners. For instance, organoboron, organogallium, and organoindium reagents have been used for the allylation, vinylation, alkynylation, and phenylation of α-halo carbonyl compounds through radical pathways. researchgate.net These reactions provide a versatile approach to introduce carbon-carbon bonds at the α-position.
Palladium-Catalyzed Cross-Coupling for Aryloxy Ether Linkage Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly effective for the formation of the aryloxy ether linkage present in 2-(2-Bromophenoxy)-2-phenylacetic acid. This transformation typically involves the coupling of an aryl halide with an alcohol or phenol (B47542).
The synthesis of the target molecule would involve the coupling of an α-hydroxy-2-phenylacetic acid derivative with a 1,2-dibromobenzene (B107964) or a related brominated phenol. While direct palladium-catalyzed C-O cross-coupling of secondary alcohols can be challenging, significant advancements have been made in this area. princeton.edu The use of specialized ligands and reaction conditions can facilitate the efficient formation of the desired ether linkage.
Oxidative Functionalization Routes from Precursors to Aryl Acetic Acid Systems
Oxidative functionalization provides an alternative pathway to construct the aryl acetic acid framework. These methods often involve the transformation of simpler, readily available starting materials into the desired carboxylic acid derivatives.
One approach involves the carbonylation of substituted toluenes. This process, catalyzed by transition metal complexes, introduces a carbonyl group that can be further elaborated to the carboxylic acid. google.com For instance, toluene (B28343) or its derivatives can react with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant to yield phenylacetic acid esters. google.com These esters can then be hydrolyzed to the corresponding phenylacetic acids. google.com
Another strategy is the direct α-selective chlorination of phenylacetic acid and its analogues. unimi.itnih.gov This method utilizes reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of PCl3 to introduce a chlorine atom at the α-position with high selectivity. unimi.itnih.gov This α-chloro derivative can then serve as a precursor for nucleophilic substitution reactions to introduce the desired aryloxy group.
Regioselective Bromination and Phenoxy Ring Functionalization
The precise introduction of a bromine atom at the ortho position of the phenoxy ring is crucial for the synthesis of this compound. Furthermore, the ability to introduce diverse halogen patterns on the phenoxy ring is essential for creating a library of analogues for structure-activity relationship studies.
Directed Ortho-Metalation and Electrophilic Bromination Strategies on the Phenoxy Moiety
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.cabaranlab.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orguwindsor.cabaranlab.org The resulting aryllithium species can then react with an electrophile, such as a bromine source, to introduce the desired substituent with high regioselectivity.
For the synthesis of the target compound, a phenoxyacetic acid derivative with a suitable DMG could be employed. The ether oxygen of the phenoxy group itself can act as a moderate DMG. By treating such a substrate with a strong base like n-butyllithium, an ortho-lithiated intermediate can be generated, which upon quenching with an electrophilic bromine source (e.g., Br2 or 1,2-dibromoethane) would yield the desired 2-bromophenoxy derivative.
Table 2: Common Directing Metalation Groups (DMGs) in Directed Ortho-Metalation organic-chemistry.orgbaranlab.org
| Strong DMGs | Moderate DMGs | Weak DMGs |
|---|---|---|
| -CONR2 | -OMe | -CH2NR2 |
| -SO2NR2 | -NR2 | -CH2OMe |
Synthetic Routes to Diverse Halogenated Phenoxy-Phenylacetic Acid Analogues
The synthesis of a variety of halogenated phenoxy-phenylacetic acid analogues is important for understanding the impact of halogen substitution on the compound's properties. Various synthetic routes can be employed to achieve this diversity.
Starting from different commercially available halogenated phenols, the aryloxy ether linkage can be formed with an α-halo-phenylacetic acid ester via a Williamson ether synthesis. Subsequent hydrolysis of the ester would provide the desired halogenated phenoxy-phenylacetic acid analogue.
Alternatively, electrophilic aromatic substitution on a phenoxy-phenylacetic acid precursor can be used to introduce halogens. wikipedia.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the phenoxy ring. For example, direct bromination of phenylacetic acid often leads to a mixture of ortho and para isomers. wikipedia.org
Furthermore, starting from diethyl malonate, a versatile synthetic route can be devised to produce a variety of chiral halogenated acetic acids, which can then be further elaborated to the desired phenoxy-phenylacetic acid analogues. rsc.org
Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical and materials science. For a compound like this compound, which possesses a stereogenic center at the α-carbon, controlling the three-dimensional arrangement of atoms is critical. While specific literature on the asymmetric synthesis of this exact molecule is not extensively detailed, the principles can be drawn from advanced methodologies developed for structurally related chiral diaryl ethers and α-aryl carboxylic acids.
Key strategies in this field focus on the use of chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. Organocatalysis, particularly with chiral phosphoric acids (CPAs), has emerged as a powerful tool for constructing chiral C-O bonds and related structures with high enantioselectivity. snnu.edu.cnfigshare.com These catalysts can facilitate reactions such as the desymmetrization of prochiral molecules to yield axially chiral diaryl ethers, a concept that shares mechanistic underpinnings with the creation of central chirality. snnu.edu.cnfigshare.comnih.gov
One prominent approach involves the atroposelective desymmetric acylation of prochiral diamines with achiral reagents, catalyzed by a CPA. snnu.edu.cn This method has successfully produced C-O axially chiral diaryl ethers in excellent yields (up to 98%) and high enantiomeric ratios (up to >99.5:0.5 er). snnu.edu.cnfigshare.com Such protocols often demonstrate broad functional group tolerance under mild reaction conditions, making them attractive for complex molecule synthesis. snnu.edu.cn Another innovative strategy uses an organocatalyzed asymmetric Povarov reaction, also enabled by CPA catalysis, to achieve desymmetrization, followed by aromatization to generate diverse and configurationally stable diaryl ether atropisomers. nih.gov
These methodologies highlight the potential for creating the chiral center in this compound. A hypothetical enantioselective synthesis could involve the coupling of a prochiral precursor using a chiral catalyst system to establish the stereocenter with high fidelity. The table below summarizes findings from recent research on the enantioselective synthesis of related chiral diaryl ether structures, illustrating the effectiveness of modern catalytic systems.
| Catalyst/Method | Substrate Type | Yield | Enantioselectivity (er/ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) Catalysis | Prochiral Diamines / Achiral Azlactone | Up to 98% | Up to >99.5:0.5 er | snnu.edu.cnfigshare.com |
| CPA-catalyzed Povarov Reaction | Desymmetrization of Prochiral Diaryl Ethers | Good | High | nih.gov |
| N-Heterocyclic Carbene (NHC) Catalysis | Prochiral 2-aryloxyisophthalaldehydes | Good | Excellent | researchgate.net |
| Brønsted Acid Catalyzed Transfer Hydrogenation | Dicarbaldehydes with Anilines | Up to 79% | Up to 95% ee | researchgate.net |
Sustainable Synthesis and Green Chemistry Principles in the Production of Substituted Aryl Acetic Acids
The production of fine chemicals, including substituted aryl acetic acids, is increasingly scrutinized through the lens of green chemistry and sustainability. The 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for chemists to minimize the environmental impact of chemical processes. atiner.grnih.gov These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and increasing energy efficiency. nih.gov
To quantify the "greenness" of a synthetic route, several metrics have been developed. Key among these are Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.comsemanticscholar.org
Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the final product.
E-Factor calculates the total mass of waste produced per kilogram of product. semanticscholar.org
Process Mass Intensity (PMI) considers the total mass input (raw materials, solvents, reagents) relative to the mass of the final product, providing a holistic view of process efficiency. semanticscholar.orgresearchgate.net The pharmaceutical industry, in particular, has adopted PMI as a key metric to enhance resource efficiency. researchgate.net
Traditional syntheses of aryl acetic acids often rely on multi-step processes starting from benzyl (B1604629) halides and employing toxic reagents like sodium cyanide and strong acids. rsc.org These routes typically have poor atom economy and high E-Factors. Modern, more sustainable alternatives are being actively pursued. One such approach is the carbonylation of benzyl acetates, which can proceed at atmospheric pressure without halogen or base additives, representing a significant improvement. rsc.org Palladium-catalyzed systems have shown high efficiency in these transformations. rsc.org
Furthermore, the principles of green chemistry encourage the use of renewable feedstocks and biocatalysis. Carboxylation reactions using CO2 as a C1 source are highly attractive for synthesizing valuable carboxylic acids sustainably. researchgate.net Biocatalytic routes, which employ enzymes, offer high selectivity under mild conditions, reducing energy consumption and waste generation. nih.gov For instance, the enzymatic synthesis of muconic acids from catechol substrates demonstrates a scalable platform that can reduce solvent waste through simplified purification procedures. nih.gov The choice of solvents and catalysts is also critical; replacing hazardous solvents with greener alternatives like water or supercritical fluids and using recyclable catalysts are key tenets of sustainable synthesis. semanticscholar.org
The following table provides a comparative analysis of a hypothetical traditional synthesis versus a green synthesis for a generic substituted aryl acetic acid, based on established green chemistry metrics.
| Metric | Traditional Route (e.g., Cyanide-based) | Green Route (e.g., Catalytic Carbonylation) | Principle Addressed |
|---|---|---|---|
| Atom Economy | Low (significant byproduct formation) | High (fewer atoms wasted) | Principle #2: Atom Economy |
| E-Factor | High (>10) | Low (<5) | Principle #1: Waste Prevention |
| Process Mass Intensity (PMI) | High (large solvent and reagent mass) | Low (more efficient use of mass) | Principle #1: Waste Prevention |
| Reagent Toxicity | High (e.g., NaCN, strong acids) | Low (e.g., CO, less hazardous catalysts) | Principle #3: Less Hazardous Synthesis |
| Energy Consumption | Often requires harsh conditions (high temp/pressure) | Milder conditions, potentially lower energy input | Principle #6: Design for Energy Efficiency |
Chemical Reactivity and Mechanistic Pathways of 2 2 Bromophenoxy 2 Phenylacetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives through esterification, amidation, reduction, and decarboxylation reactions.
The conversion of 2-(2-bromophenoxy)-2-phenylacetic acid to its corresponding esters is a fundamental transformation. Due to the steric hindrance around the carboxylic acid group, direct esterification often requires specific catalytic conditions to proceed efficiently.
Standard Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be employed. However, for more sterically demanding alcohols or to achieve milder reaction conditions, alternative methods are often preferred. The presence of the bulky 2-bromophenoxy and phenyl groups at the α-position can hinder the approach of the alcohol nucleophile. acs.orgresearchgate.net To overcome this, catalysts that are effective for sterically hindered carboxylic acids are utilized. google.comacs.org These can include Lewis acids like tin(II) chloride, tin(IV) chloride, and tetrabutyl titanate, which activate the carbonyl group towards nucleophilic attack. google.com
Another approach involves the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under mild conditions. researchgate.net Furthermore, heterogeneous catalysts like graphene oxide and macroporous polymeric acid catalysts offer advantages in terms of reusability and simplified workup procedures. organic-chemistry.org
| Catalyst/Reagent | Reaction Conditions | Advantages |
| Strong Mineral Acids (e.g., H₂SO₄) | Reflux with excess alcohol | Cost-effective, suitable for simple alcohols |
| Lewis Acids (e.g., SnCl₂, Ti(OBu)₄) | Heating with alcohol | Effective for sterically hindered acids google.com |
| Carbodiimides (e.g., DCC, EDCI) with DMAP | Room temperature in an inert solvent | Mild conditions, high yields |
| Triphenylphosphine Oxide | Less than 10 minutes | Rapid, good for hindered acids and weak nucleophiles organic-chemistry.org |
| Graphene Oxide | Heating with alcohol | Reusable catalyst, good yields organic-chemistry.org |
The choice of catalyst and reaction conditions is crucial for optimizing the yield and purity of the desired ester, particularly when dealing with the steric bulk of this compound.
The synthesis of amides from this compound is a key transformation for creating derivatives with potential biological activity. This reaction involves the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction is generally not feasible and requires the activation of the carboxyl group. bachem.com
Peptide coupling reagents are widely employed for this purpose. uni-kiel.deresearchgate.net These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine nucleophile. luxembourg-bio.com Common coupling reagents include carbodiimides (DCC, EDCI), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). researchgate.net The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can enhance the reaction rate and suppress side reactions, such as racemization, if the α-carbon were chiral. uni-kiel.de
The general mechanism involves the formation of a reactive O-acylisourea intermediate when using carbodiimides, which can then react with the amine. luxembourg-bio.com Alternatively, in the presence of HOBt or HOAt, a more stable active ester is formed, which then undergoes aminolysis. researchgate.net The choice of coupling reagent and base (such as diisopropylethylamine, DIPEA) is critical for achieving high yields and minimizing side products, especially when coupling with sterically hindered or weakly nucleophilic amines. bachem.com
| Coupling Reagent | Additive | Typical Base | Key Features |
| DCC, EDCI | HOBt, HOAt | DIPEA, NMM | Widely used, cost-effective |
| PyBOP | - | DIPEA | Forms a phosphonium active ester, good for hindered couplings |
| HBTU, HATU | - | DIPEA, Collidine | Forms an aminium active ester, highly efficient, low racemization bachem.comresearchgate.net |
| T3P (Propylphosphonic Anhydride) | - | Pyridine (B92270) | Effective for a broad range of substrates |
The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Complete reduction to the corresponding primary alcohol, 2-(2-bromophenoxy)-2-phenylethanol, is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org The reaction proceeds through an initial deprotonation of the carboxylic acid, followed by nucleophilic attack of the hydride on the carbonyl carbon. youtube.com An aldehyde is formed as an intermediate, but it is rapidly reduced further to the alcohol. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk
Partial reduction to the corresponding aldehyde, 2-(2-bromophenoxy)-2-phenylacetaldehyde, is more challenging as aldehydes are more reactive towards reduction than carboxylic acids. organic-chemistry.org This transformation requires the use of less reactive hydride reagents or the conversion of the carboxylic acid to a derivative that is more amenable to partial reduction. For instance, the carboxylic acid can be converted to an acid chloride or an ester, which can then be reduced to the aldehyde using reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgmasterorganicchemistry.com
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for simple carboxylic acids. wikipedia.org However, decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-position. masterorganicchemistry.com In the case of this compound, which is an α-substituted acid, thermal decarboxylation is not a facile process. wikipedia.orgmasterorganicchemistry.com Specific decarboxylation methods, such as oxidative decarboxylation (e.g., Hunsdiecker reaction) or Barton decarboxylation, would require prior functionalization of the carboxylic acid. wikipedia.org
Transformations at the α-Carbon and Aromatic Centers
Beyond the carboxylic acid group, the α-carbon and the brominated phenoxy ring offer further opportunities for chemical modification.
The α-hydrogen of this compound is acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, allowing for the introduction of substituents at the α-position. However, a more common strategy for substitution at the α-carbon of carboxylic acids involves an initial α-halogenation. libretexts.org
For instance, α-bromo carboxylic acids are valuable synthetic intermediates as the bromine atom is a good leaving group for Sₙ2 reactions. libretexts.org These can be prepared from the corresponding carboxylic acid via reactions such as the Hell-Volhard-Zelinsky reaction. Subsequent reaction with nucleophiles like ammonia (B1221849) can lead to the formation of α-amino acids. khanacademy.org
The bromine atom on the phenoxy ring is a versatile handle for a variety of functional group interconversions, most notably through metal-catalyzed cross-coupling reactions. wikipedia.orgnrochemistry.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying aryl bromides. nih.govnih.gov Some of the key transformations applicable to the brominated phenoxy ring of this compound (or its derivatives) include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to biaryl structures. nrochemistry.com
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to introduce an alkynyl group. nrochemistry.com
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new carbon-nitrogen bond, converting the aryl bromide to an arylamine derivative. nrochemistry.com
Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. nrochemistry.com
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the synthesis of a wide array of complex derivatives by modifying the phenoxy ring. researchgate.net
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki Coupling | Boronic acid/ester | Pd catalyst + Base | C-C (aryl-aryl) |
| Heck Coupling | Alkene | Pd catalyst + Base | C-C (aryl-alkene) |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu(I) + Base | C-C (aryl-alkyne) |
| Buchwald-Hartwig Amination | Amine | Pd catalyst + Base | C-N |
| Stille Coupling | Organostannane | Pd catalyst | C-C |
Oxidative and Reductive Transformations of the Aromatic Moieties
The aromatic rings of this compound are susceptible to both oxidative and reductive transformations, which can lead to a variety of degradation products.
Oxidative Transformations:
Oxidative degradation can be initiated by powerful oxidizing agents, such as hydroxyl radicals, which can be generated through advanced oxidation processes (AOPs). These radicals can attack the aromatic rings, leading to hydroxylation and subsequent ring-opening. For instance, studies on the oxidation of phenylacetic acid have shown that hydroxyl radicals add to the aromatic ring, which can be followed by fragmentation to yield an alkyl radical and carbon dioxide. rsc.org In the case of this compound, this could lead to the formation of various phenolic and ring-opened products. The presence of the bromine atom on one of the rings may influence the sites of radical attack due to its electron-withdrawing nature.
Reductive Transformations:
The brominated phenyl ring is susceptible to reductive dehalogenation. This process is of significant environmental interest for polybrominated diphenyl ethers (PBDEs), which are structurally related. nih.govfrontiersin.org Reductive debromination can occur under various conditions, including microbial action and catalytic hydrogenation. nih.govorganic-chemistry.org For example, catalytic hydrogenation using palladium on carbon is an effective method for the reductive removal of bromine from aromatic rings and can be selective in the presence of other functional groups. organic-chemistry.org In the context of this compound, reductive conditions could lead to the formation of 2-phenoxy-2-phenylacetic acid.
The diaryl ether bond itself can also undergo reductive cleavage, although this typically requires more forcing conditions, such as electrocatalytic hydrogenolysis over a nickel cathode. nih.govosti.gov This process can lead to the formation of a phenol (B47542) and a corresponding arene. nih.govosti.gov
The following table summarizes potential transformation products under oxidative and reductive conditions based on the reactivity of similar structures.
| Transformation Type | Reagents/Conditions | Potential Products |
| Oxidative | Advanced Oxidation Processes (e.g., Fenton reaction) | Hydroxylated derivatives, Ring-opened products, Phenols |
| Reductive | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-Phenoxy-2-phenylacetic acid (from debromination) |
| Reductive | Electrocatalytic Hydrogenolysis (e.g., Ni cathode) | Phenol, 2-Bromophenol (B46759), Phenylacetic acid derivatives |
Hydrolytic Stability and Degradation Mechanisms
The hydrolytic stability of this compound is primarily determined by the reactivity of the diaryl ether linkage and the potential for intramolecular catalysis by the carboxylic acid group.
Diaryl ethers are generally characterized by high thermal and hydrolytic stability due to the strength of the C-O-C bond connecting the two aromatic rings. jsynthchem.com Cleavage of this bond typically requires harsh conditions, such as strong acids at high temperatures, or specific catalytic systems. libretexts.orgwikipedia.org For example, the hydrolysis of diaryl ethers to phenols has been achieved using uranyl-photocatalyzed reactions in the presence of an acid co-activator. nih.govacs.org
In the context of phenoxyacetic acid herbicides, which share the ether-acid functionality, hydrolysis is a recognized degradation pathway. nih.gov The rate of hydrolysis for these compounds is influenced by both pH and temperature, with increased rates observed in alkaline water and at higher temperatures. nih.gov For this compound, hydrolysis would lead to the cleavage of the ether bond, yielding 2-bromophenol and 2-hydroxy-2-phenylacetic acid.
The degradation of phenoxyacetic acid herbicides can proceed through biological and photolytic mechanisms. nih.gov The primary transformation products are often chlorophenols, which can be more toxic than the parent compound. nih.gov
Detailed Mechanistic Investigations of Characteristic Reaction Pathways
Ether Cleavage:
The acid-catalyzed cleavage of ethers can proceed through either an SN1 or SN2 mechanism. wikipedia.org The reaction is initiated by the protonation of the ether oxygen. For diaryl ethers, direct nucleophilic attack on the aromatic carbon (an SNAr reaction) is generally disfavored. However, under forcing acidic conditions, cleavage can occur. libretexts.org More recent studies have explored alternative mechanisms for diaryl ether cleavage, such as electrocatalytic hydrogenolysis, which may proceed via a benzyne (B1209423) intermediate. nih.govosti.gov
Hydrolysis and Neighboring Group Participation:
The hydrolysis of the ether linkage in this compound could potentially be influenced by the adjacent carboxylic acid group through neighboring group participation (NGP). wikipedia.orglibretexts.org NGP, also known as anchimeric assistance, involves the intramolecular interaction of a functional group with a reaction center, often leading to an increased reaction rate and specific stereochemical outcomes. wikipedia.org
In the case of this compound, the carboxylic acid group could act as an intramolecular nucleophile, attacking the carbon atom of the ether linkage. This would form a cyclic intermediate (a lactone-like structure), which would then be susceptible to hydrolysis. The feasibility of this pathway would depend on the stereochemical arrangement and the stability of the resulting intermediate. Studies on the hydrolysis of phthalic acid monoesters have demonstrated the role of neighboring carboxyl groups in influencing the reaction mechanism. nih.govacs.org
The following table outlines the key steps in a hypothetical NGP-assisted hydrolysis mechanism.
| Step | Description | Intermediate/Transition State |
| 1 | Intramolecular nucleophilic attack by the carboxylate group on the ether carbon. | Formation of a cyclic acyloxonium ion intermediate. |
| 2 | Cleavage of the C-O ether bond. | Release of the 2-bromophenoxide anion. |
| 3 | Nucleophilic attack by water on the carbonyl carbon of the cyclic intermediate. | Opening of the cyclic intermediate. |
| 4 | Proton transfer and final product formation. | Formation of 2-hydroxy-2-phenylacetic acid and 2-bromophenol. |
Advanced Spectroscopic and Structural Characterization of 2 2 Bromophenoxy 2 Phenylacetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-Bromophenoxy)-2-phenylacetic acid, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
Multi-dimensional NMR experiments are essential for establishing the connectivity between atoms. By correlating signals through bonds, these techniques allow for a complete and confident structural assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methine proton (Hα), the carboxylic acid proton, and the nine aromatic protons distributed across the phenyl and 2-bromophenoxy rings. The aromatic region (approx. 6.8-7.6 ppm) would be complex due to overlapping signals. The methine proton would likely appear as a singlet around 5.5-6.0 ppm, and the carboxylic acid proton as a broad singlet at a downfield shift (>10 ppm).
¹³C NMR: The carbon NMR spectrum would display 14 distinct signals: one for the carboxylic carbon (~170-175 ppm), one for the methine carbon (Cα, ~75-85 ppm), and twelve for the aromatic carbons, including four quaternary carbons. The carbon bearing the bromine atom (C-Br) would appear around 110-115 ppm.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be crucial for assigning the adjacent protons within the phenyl and bromophenoxy rings, helping to trace the connectivity of each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC would definitively link each aromatic proton signal to its corresponding carbon signal and the methine Hα signal to the Cα carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound This data is theoretical and based on established chemical shift ranges for similar structural motifs.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Expected HMBC Correlations (from H) |
|---|---|---|---|
| COOH | >10 (broad s) | ~173.0 | Cα |
| α | ~5.7 (s) | ~80.0 | COOH, Phenyl C-1, Bromophenoxy C-1' |
| Phenyl C-1 | - | ~135.0 | - |
| Phenyl C-2/6 | ~7.5 (m) | ~128.5 | Phenyl C-4, Cα |
| Phenyl C-3/5 | ~7.4 (m) | ~129.0 | Phenyl C-1 |
| Phenyl C-4 | ~7.4 (m) | ~128.0 | Phenyl C-2/6 |
| Bromophenoxy C-1' | - | ~152.0 | - |
| Bromophenoxy C-2' | - | ~112.0 | - |
| Bromophenoxy C-3' | ~7.2 (m) | ~125.0 | C-1', C-5' |
| Bromophenoxy C-4' | ~6.9 (m) | ~122.0 | C-2', C-6' |
| Bromophenoxy C-5' | ~7.3 (m) | ~128.0 | C-1', C-3' |
| Bromophenoxy C-6' | ~7.6 (m) | ~115.0 | C-2', C-4' |
The structure of this compound features several single bonds around which rotation can occur, notably the Cα-C(phenyl) bond and the Cα-O(ether) bond. The bulky ortho-bromo substituent on the phenoxy ring likely introduces significant steric hindrance, which could restrict free rotation around the ether linkage.
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would be employed to investigate this conformational behavior. At low temperatures, rotation around a sterically hindered bond may become slow on the NMR timescale, leading to the appearance of distinct signals for atoms in different conformational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.
By analyzing the coalescence temperature and the chemical shift difference between the signals of the rotamers, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This would provide valuable quantitative insight into the conformational flexibility and steric interactions within the molecule.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of the ion, thereby confirming the molecular formula of the parent compound. For this compound (C₁₄H₁₁BrO₃), HRMS would distinguish its exact mass from other compounds with the same nominal mass. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by approximately 2 Da, characteristic of the presence of a single bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br).
Table 2: Predicted HRMS Data for the Molecular Ion of this compound
| Ion Formula | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| [C₁₄H₁₁⁷⁹BrO₃]⁺ | ⁷⁹Br | 305.9886 |
| [C₁₄H₁₁⁸¹BrO₃]⁺ | ⁸¹Br | 307.9866 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. This technique provides detailed information about the molecular structure by revealing how the molecule breaks apart under energetic conditions.
For this compound, key fragmentation pathways would likely involve the cleavage of the most labile bonds. Predicted fragmentations include:
Loss of the carboxyl group: A primary fragmentation would be the loss of a carboxyl radical (•COOH, 45 Da) or formic acid (HCOOH, 46 Da), leading to a significant fragment ion.
Ether bond cleavage: Scission of the Cα-O or O-C(phenoxy) ether bonds would generate ions corresponding to the bromophenoxy and phenylacetic acid moieties, confirming the ether linkage.
Loss of Bromine: The loss of the bromine radical (•Br, 79 or 81 Da) is another plausible fragmentation pathway.
Table 3: Predicted Key MS/MS Fragments for the Molecular Ion of this compound (Precursor Ion: m/z 306/308) Fragment m/z values are based on the ⁷⁹Br isotope.
| Predicted m/z | Proposed Fragment Structure / Neutral Loss |
|---|---|
| 261 | [M - COOH]⁺ |
| 227 | [M - Br]⁺ |
| 173 | [O-C₆H₄Br]⁺ (Bromophenoxy ion) |
| 135 | [C₆H₅-CH-COOH]⁺ |
| 105 | [C₆H₅-CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (Infrared, Raman, Surface-Enhanced Raman Scattering)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is expected. A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Other significant peaks would include C-O stretching vibrations for the ether and carboxylic acid (1200-1300 cm⁻¹) and aromatic C=C stretching bands (1450-1600 cm⁻¹). The C-Br stretch would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. The aromatic ring C=C stretching vibrations are typically strong and sharp in the Raman spectrum. The symmetric vibrations of the molecule would be more Raman-active, providing additional structural information. Analysis of Raman spectra of related phenoxyacetic acids has been used to detail the effects of substituents on the vibrational modes of the molecule. researchgate.net
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (e.g., silver or gold). This technique could be used to study the orientation and interaction of this compound with a surface. It is likely that the molecule would adsorb onto the metal surface via the carboxylate group, and SERS would provide insight into the specific vibrational modes affected by this interaction, offering a unique perspective on the molecule's interfacial behavior.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| C-H stretch | Aromatic | 3000-3100 | Medium |
| C=O stretch | Carboxylic Acid | 1700-1730 | Strong |
| C=C stretch | Aromatic | 1450-1600 | Medium-Strong |
| C-O stretch | Ether / Acid | 1200-1300 | Strong |
| C-Br stretch | Aryl Halide | 500-650 | Medium |
Characterization of Functional Groups and Hydrogen Bonding Networks
The molecular structure of this compound incorporates several key functional groups: a carboxylic acid, an ether linkage, a phenyl ring, and a bromo-substituted phenyl ring. Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a primary tool for identifying and characterizing these groups.
The most prominent feature in the IR spectrum is expected to be from the carboxylic acid moiety. In the solid state or in concentrated solution, carboxylic acids typically form strong intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers. This dimerization significantly influences the vibrational frequencies.
O-H Stretching: The O-H stretching vibration of a hydrogen-bonded carboxylic acid gives rise to a very broad and intense absorption band, typically centered in the 2500–3300 cm⁻¹ region. This broadening is a hallmark of strong hydrogen bonding.
C=O Stretching: The carbonyl (C=O) stretching of a dimeric carboxylic acid is observed as a strong, sharp band typically between 1680–1710 cm⁻¹.
C-O Stretching and O-H Bending: Vibrations corresponding to the C-O stretch and in-plane O-H bend are coupled and appear in the 1400–1440 cm⁻¹ and 920 cm⁻¹ regions, respectively.
Ether and Aromatic Groups: The aryl ether C-O-C linkage will show characteristic asymmetric and symmetric stretching bands. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings appear in the 1450–1600 cm⁻¹ range.
The formation of hydrogen-bonded networks is a defining characteristic of carboxylic acids in the solid state. For instance, the related compound 2-(2-Bromophenyl)acetic acid crystallizes to form inversion dimers through pairs of classic O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov It is highly probable that this compound engages in identical hydrogen-bonding motifs, which would be the dominant intermolecular interaction dictating its supramolecular assembly.
Table 1: Expected Infrared Absorption Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad | Characteristic of carboxylic acid dimers. |
| Carboxylic Acid | C=O stretch (H-bonded) | 1680 - 1710 | Strong | Position indicates dimerization. |
| Carboxylic Acid | C-O stretch / O-H bend | 1210 - 1320 / 1400 - 1440 | Medium | Often coupled modes. |
| Aryl Ether | C-O-C asymmetric stretch | 1200 - 1275 | Strong | |
| Aromatic Rings | C-H stretch | 3010 - 3100 | Medium to Weak |
Study of Metal-Adsorbate Interactions for Phenylacetic Acid Derivatives
The interaction of phenylacetic acid derivatives with metal surfaces is critical for applications in catalysis, sensing, and molecular electronics. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for probing the adsorption geometry and bonding mechanism of molecules on metallic substrates, such as silver or gold.
Studies on the parent compound, phenylacetic acid, have shown that it adsorbs onto silver surfaces exclusively through its carboxylate group. nih.gov The molecule orients itself with the phenyl ring positioned nearly perpendicular to the metal surface. nih.gov This interaction involves the deprotonation of the carboxylic acid to form a carboxylate, which then coordinates to the metal.
For this compound, a similar primary interaction mechanism is anticipated. The carboxyl group is the most chemically active site for binding to a metal surface. The bulky 2-bromophenoxy and phenyl substituents at the alpha-carbon would introduce significant steric hindrance. This steric crowding would likely prevent the aromatic rings from lying flat on the metal surface, further enforcing a perpendicular or significantly tilted orientation. The SERS spectrum would be expected to show enhancement of vibrational modes associated with the carboxylate group (symmetric and asymmetric stretches) and specific ring modes whose polarizability tensor changes favorably with the adsorption geometry. Analysis of which ring modes are most enhanced can provide further detail on the precise orientation of the phenyl and bromophenyl groups relative to the surface. researchgate.net
X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, and it unequivocally maps the network of intermolecular interactions.
While the specific crystal structure of this compound is not publicly available, the crystallographic data from its isomer, 2-(2-Bromophenyl)acetic acid, provides a valuable model for the expected structural features. nih.gov In the crystal lattice of 2-(2-Bromophenyl)acetic acid, molecules are linked into centrosymmetric dimers via strong O—H⋯O hydrogen bonds. nih.gov These dimers are further organized into layers through weaker C—H⋯O interactions. nih.gov
A crystallographic study of this compound would be expected to reveal similar primary hydrogen-bonding motifs. Beyond this, the analysis would detail other non-covalent interactions, such as:
π-π stacking: Potential interactions between the phenyl and/or bromophenyl rings of adjacent molecules.
C-H···π interactions: Where C-H bonds point towards the face of an aromatic ring.
Halogen bonding: The bromine atom could potentially act as a Lewis acidic site, interacting with an oxygen atom or another Lewis basic site.
The precise conformation of the molecule, including the torsion angles describing the orientation of the two aromatic rings relative to the acetic acid backbone, would be determined, providing insight into the steric and electronic effects of the bulky substituents.
Table 2: Illustrative Crystallographic Data from the Related Compound 2-(2-Bromophenyl)acetic acid nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9732 (5) |
| b (Å) | 5.9114 (3) |
| c (Å) | 15.8489 (7) |
| β (°) | 99.529 (5) |
| V (ų) | 829.09 (7) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
The alpha-carbon of this compound is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a phenyl group, a 2-bromophenoxy group, and a carboxylic acid group). Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-(2-Bromophenoxy)-2-phenylacetic acid and (S)-2-(2-Bromophenoxy)-2-phenylacetic acid.
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is the primary technique used to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light. Enantiomers, being constitutionally identical, have identical IR and NMR spectra but interact differently with circularly polarized light.
Enantiomeric Purity: A pure sample of one enantiomer will exhibit a CD spectrum, while a racemic mixture (a 50:50 mix of both enantiomers) will be CD-silent. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee), making it an excellent tool for determining the optical purity of a sample.
Absolute Configuration: The two enantiomers will produce CD spectra that are mirror images of each other, exhibiting opposite signs for their Cotton effects (the characteristic peaks and troughs in a CD spectrum). While determining the absolute (R/S) configuration from an experimental CD spectrum alone is not always straightforward, it can often be achieved by comparing the spectrum to that of a known standard or through correlation with theoretical calculations (e.g., time-dependent density functional theory).
While specific experimental CD data for this compound is not available, the technique remains the definitive method for characterizing its chiroptical properties and confirming its stereochemical identity.
Computational and Theoretical Chemistry Studies of 2 2 Bromophenoxy 2 Phenylacetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific research data is available in the public domain regarding quantum chemical calculations for 2-(2-Bromophenoxy)-2-phenylacetic acid. The following subsections outline the types of studies that would be necessary to build a computational understanding of this molecule.
Future research would likely employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional arrangement of atoms in this compound. This optimization is the first step in predicting various properties, including infrared and Raman vibrational frequencies, as well as UV-Vis electronic transitions.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. Furthermore, mapping the electrostatic potential and calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would identify the electron-rich and electron-deficient regions of the molecule, which are key to predicting its interaction with other chemical species.
Computational modeling could be used to investigate potential reaction mechanisms involving this compound. This would involve locating the transition state structures for proposed reaction steps and calculating the activation energies, providing a theoretical basis for its reactivity and degradation pathways.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations could provide a dynamic picture of this compound's behavior over time. These simulations would be instrumental in exploring its conformational flexibility, identifying the most populated conformers, and understanding how its structure changes in different solvent environments. This is particularly important for predicting its behavior in biological systems or in various reaction media.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
While experimental spectroscopic data may exist, computational prediction of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies can aid in the interpretation of experimental spectra. DFT calculations are a standard method for predicting these parameters, and a comparison with experimental data can validate the computational model.
Computational Approaches to Chirality and Stereochemical Properties
This compound possesses a chiral center at the alpha-carbon. Computational methods could be employed to study its stereochemical properties. This includes calculating the electronic circular dichroism (ECD) spectra to predict the absolute configuration of its enantiomers. Furthermore, computational docking studies could explore the differential interactions of the R- and S-enantiomers with chiral receptors or enzymes, which is fundamental to understanding its potential biological activity.
Design and Synthesis of Derivatives and Analogues of 2 2 Bromophenoxy 2 Phenylacetic Acid
Systematic Modification of the Halogen Atom and its Position
The bromine atom on the phenoxy ring is a key site for synthetic modification to investigate the impact of halogen identity and position on the molecule's properties. The synthesis of such analogues typically involves the reaction of an appropriately substituted phenol (B47542) with an α-halophenylacetic acid ester, followed by hydrolysis.
Variations in the halogen (fluorine, chlorine, iodine) and its placement (ortho-, meta-, para-) can significantly alter electronic and steric profiles. The choice of halogen and its position influences properties like lipophilicity and binding interactions. For instance, moving the bromine from the ortho to the meta or para position, or replacing it with other halogens, can be achieved by starting with the corresponding 3-bromo-, 4-bromo-, or other halogenated phenols.
Table 1: Representative Analogues with Modified Halogenation
| Compound Name | Halogen | Position on Phenoxy Ring | Synthetic Precursors |
|---|---|---|---|
| 2-(2-Fluorophenoxy)-2-phenylacetic acid | Fluorine | ortho- (2-) | 2-Fluorophenol, Methyl 2-bromo-2-phenylacetate |
| 2-(3-Bromophenoxy)-2-phenylacetic acid | Bromine | meta- (3-) | 3-Bromophenol, Methyl 2-bromo-2-phenylacetate |
| 2-(4-Chlorophenoxy)-2-phenylacetic acid | Chlorine | para- (4-) | 4-Chlorophenol, Methyl 2-bromo-2-phenylacetate |
The synthesis of these compounds generally follows a Williamson ether synthesis pathway, where the sodium or potassium salt of the substituted phenol is reacted with an ester of 2-bromo-2-phenylacetic acid, followed by saponification of the resulting ester to yield the carboxylic acid.
Exploration of Substituent Effects on the Phenyl and Phenoxy Aromatic Rings
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups can increase the electron density of the aromatic ring, potentially enhancing certain molecular interactions. libretexts.org
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the ring's electron density. libretexts.orglibretexts.org A nitro substituent, for example, deactivates a benzene (B151609) ring toward electrophilic substitution. libretexts.org
The synthesis of these derivatives involves using appropriately substituted starting materials, such as 4-nitrophenylacetic acid or 4-methoxy-2-bromophenol. The Hammett equation can be used to quantify the electronic influence of these substituents on reaction rates and equilibria.
Table 2: Examples of Substituted Analogues and Their Potential Electronic Effects
| Substituent | Position | Ring | Effect |
|---|---|---|---|
| -OCH₃ | para- (4') | Phenyl | Electron-donating (Resonance) |
| -Cl | para- (4') | Phenyl | Electron-withdrawing (Inductive) |
| -NO₂ | meta- (3) | Phenoxy | Strong electron-withdrawing |
Synthesis of Stereoisomeric Derivatives and Enantiomeric Enrichment
The α-carbon of 2-(2-bromophenoxy)-2-phenylacetic acid is a chiral center, meaning the compound exists as a pair of enantiomers (R and S forms). google.com The synthesis of enantiomerically pure or enriched samples is crucial for studying stereospecific interactions in a research context.
Methods for obtaining single enantiomers include:
Chiral Resolution: A racemic mixture can be separated by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. These diastereomers, having different physical properties, can be separated by crystallization, followed by acidification to recover the individual enantiomers.
Asymmetric Synthesis: This approach involves using chiral catalysts or auxiliaries to directly synthesize the desired enantiomer.
Chiral Preparative Chromatography: A racemic mixture can be separated on a preparative scale using a chiral stationary phase.
The racemization of optically active α-substituted-α-phenylacetic acid derivatives can also be achieved by heating, which is a consideration in the synthesis and storage of these compounds. google.com
Bioisosteric Replacements for Modulating Chemical Properties relevant to academic research
Bioisosterism involves substituting a functional group with another that has similar steric and electronic characteristics, with the aim of modulating physicochemical properties like solubility, lipophilicity, and metabolic stability. baranlab.orgnih.gov In the context of this compound, several bioisosteric replacements can be considered for research purposes.
Carboxylic Acid Group: The carboxylic acid can be replaced with bioisosteres such as a tetrazole, hydroxamic acid, or acylsulfonamide. These replacements can alter the pKa and hydrogen bonding capacity of the molecule.
Phenyl Ring: The phenyl group can be replaced with other aromatic systems like thiophene (B33073) or pyridine (B92270) to introduce heteroatoms and modify polarity. Saturated rings such as bicyclo[1.1.1]pentane have also been explored as non-aromatic bioisosteres for the phenyl ring to improve properties like solubility and metabolic stability. enamine.net
Ether Linkage: The ether oxygen can be replaced with a thioether (sulfur), sulfoxide, or sulfone to probe the importance of the ether linkage for the molecule's conformation and properties.
Table 3: Potential Bioisosteric Replacements
| Original Group | Bioisosteric Replacement | Rationale for Modification |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Similar acidity, increased metabolic stability |
| Phenyl Ring | Pyridyl Ring | Modulate polarity, introduce H-bond acceptor |
| Ether Linkage (-O-) | Thioether (-S-) | Alter bond angle, length, and lipophilicity |
Development of Combinatorial Libraries of Analogues for High-Throughput Screening in Non-Clinical Contexts
Combinatorial chemistry enables the rapid synthesis of a large number of diverse but structurally related molecules, known as a library. researchgate.net For this compound, a combinatorial library could be developed for high-throughput screening (HTS) in various non-clinical research assays. clinpractice.rubroadinstitute.org
The synthesis would typically be performed on a solid support or in a parallel solution-phase format. A common approach involves a "scaffold-and-R-group" strategy. Here, the core 2-phenoxy-2-phenylacetic acid structure acts as the scaffold. The diversity is introduced by using a variety of building blocks for different "R-groups."
For example, a library could be constructed by reacting a matrix of substituted phenols with a matrix of substituted 2-bromo-2-phenylacetic acid esters.
Library Design Example:
Building Block Set A (Phenols): 10 different substituted phenols (e.g., varying halogens, alkyl groups, nitro groups at different positions).
Building Block Set B (Phenylacetic Esters): 10 different substituted phenylacetic esters (e.g., with substituents on the phenyl ring).
Reacting each member of Set A with each member of Set B would theoretically generate a library of 100 unique analogues. These compounds could then be purified and arrayed in microtiter plates for automated HTS in cell-based or biochemical assays to explore their structure-activity relationships. broadinstitute.org
Role of 2 2 Bromophenoxy 2 Phenylacetic Acid and Its Analogues in Advanced Materials and Catalysis
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The core structure of 2-(2-bromophenoxy)-2-phenylacetic acid, featuring a reactive carboxylic acid and a C-Br bond, makes it a valuable precursor in multi-step organic syntheses. While specific research on this exact molecule is specialized, extensive studies on its structural analogues, such as 2-Bromophenylacetic acid and α-Bromophenylacetic acid, highlight their utility as foundational materials for constructing more complex molecular architectures.
Heterocyclic compounds are central to medicinal chemistry and materials science. The strategic placement of functional groups in phenylacetic acid derivatives makes them ideal starting points for building these ring systems. The analogue, 2-(2-Bromophenyl)acetic acid, has been explicitly cited for its application in the synthesis of a variety of heterocyclic structures. nih.gov These include pharmacologically relevant scaffolds such as substituted quinoxalinediones, quinolones, isatinoximes, and benzodiazepine (B76468) derivatives. nih.gov The synthetic pathway typically involves the cyclization of intermediates derived from the phenylacetic acid core.
The general strategy involves using the carboxylic acid group for amidation or esterification, followed by an intramolecular reaction, often involving the bromine-substituted ring, to form the heterocyclic system. The versatility of this approach allows for the creation of diverse libraries of compounds for biological screening and materials testing.
Beyond heterocycles, these building blocks are instrumental in creating specialty chemicals with tailored properties. The reactivity of the α-carbon (the carbon adjacent to the carboxyl group) and the aromatic bromine atom can be harnessed for various transformations. For instance, the analogue α-Bromophenylacetic acid serves as a key reactant in the preparation of several distinct chemical classes. chemicalbook.com
Key synthetic applications for analogues of the title compound are summarized below:
| Starting Material (Analogue) | Reagents | Product | Application Area |
| α-Bromophenylacetic acid | Triethylamine | Polymandelide | Biodegradable Polymers |
| α-Bromophenylacetic acid | Sodium hydrosulfide | α-Mercaptophenylacetic acid | Pharmaceutical Intermediates |
| α-Bromophenylacetic acid | Imines, triphenylphosphine | β-Lactams | Antibiotics Core Structure |
| 2-Bromophenylacetic acid | - | 8-methoxy-2-tetralone | Organic Synthesis |
| 2-Bromophenylacetic acid | - | Di- and tri-substituted 2-oxopiperazines | Peptide Mimetics |
These examples underscore the role of brominated phenylacetic acids as pivotal intermediates. chemicalbook.comsigmaaldrich.com The reactions leverage either the acidic proton and carboxyl group or the bromine atom as a leaving group, enabling the construction of larger, more functionalized molecules.
Applications in Homogeneous and Heterogeneous Catalysis
The functional groups within this compound—specifically the carboxylic acid and the ether oxygen—provide potential coordination sites for metal ions, suggesting applications in catalysis.
Carboxylic acids are well-established ligands in coordination chemistry and catalysis. They can coordinate to metal centers in various modes (monodentate, bidentate, bridging), influencing the metal's electronic properties and steric environment. Acetic acid derivatives bearing naphthalene-based rings have been successfully used as principal ligands in creating mononuclear and dinuclear metal complexes. mdpi.com By analogy, this compound could serve as a ligand for transition metals like copper, zinc, or rhodium. The resulting metal complexes could be investigated for catalytic activity in reactions such as:
Oxidation Reactions: Mimicking enzymatic processes like catechol oxidase activity. mdpi.com
Carbon-Carbon Bond Formation: The chiral center in the molecule could be exploited for asymmetric catalysis.
Polymerization: As initiators or modifiers in ring-opening polymerization.
The presence of the bulky bromophenoxy-phenyl group could create a specific chiral pocket around a metal center, potentially enabling high stereoselectivity in catalyzed transformations.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable alternative to metal-based catalysis. The carboxylic acid moiety of this compound allows it to function as a Brønsted acid catalyst. This type of catalysis is crucial for a range of reactions, including esterifications, acetal (B89532) formations, and Friedel-Crafts-type reactions.
Furthermore, the chiral nature of the molecule opens the door to its use in asymmetric organocatalysis. As a chiral Brønsted acid, it could protonate a substrate in a stereocontrolled manner, inducing enantioselectivity in the product. This application would be particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Exploration of Integration into Functional Materials Architectures (e.g., polymers, composites)
The integration of specialized organic molecules into polymeric or composite materials can impart unique functionalities. The structure of this compound makes it a candidate for creating advanced materials with tailored properties.
The molecule can be incorporated into a polymer backbone through its carboxylic acid group, for example, by forming polyesters or polyamides. The bulky and rigid aromatic groups would likely increase the polymer's glass transition temperature (Tg), enhancing its thermal stability.
Potential roles in functional materials include:
Monomer for High-Performance Polymers: Polymerization could lead to materials with a high refractive index, suitable for optical applications.
Flame Retardant Additive: The presence of bromine in the molecule can impart flame retardant properties to materials. When the material is heated, the C-Br bond can break, releasing bromine radicals that interrupt the radical chain reactions of combustion.
Functional Additive in Composites: Dispersing the molecule within a composite matrix could modify the material's surface properties or its interaction with other components.
The development of such materials would involve synthesizing polymers from this functional monomer or blending it into existing polymer matrices and subsequently characterizing the resulting thermal, optical, and mechanical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-Bromophenoxy)-2-phenylacetic acid with high purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromophenol derivatives can react with α-phenylacetic acid precursors under alkaline conditions. Key steps include:
- Reagent Selection : Use potassium carbonate as a base to facilitate phenoxide ion formation, enhancing electrophilic substitution .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
- Yield Optimization : Reaction temperatures of 60–80°C and anhydrous solvents (e.g., DMF) minimize hydrolysis by-products .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural and chemical validation:
- NMR Spectroscopy : H and C NMR confirm the bromophenoxy substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm) and acetic acid moiety (δ 3.8–4.2 ppm for CH) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>97%) and detects trace impurities .
- Melting Point : Consistent melting behavior (e.g., 120–122°C) indicates crystalline stability .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. Strategies include:
- Stereochemical Analysis : Chiral HPLC or polarimetry ensures enantiomeric purity, as racemic mixtures may exhibit divergent bioactivity .
- Batch Standardization : Use LC-MS to verify purity (>99%) and exclude degradation products (e.g., debrominated analogs) .
- Assay Replication : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .
Q. What strategies optimize reaction yields while minimizing undesired by-products?
- Methodological Answer : By-product formation is mitigated through:
- Catalyst Screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) reduces bromine displacement side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, improving yields to >80% .
- Temperature Control : Slow addition of reagents at 0–5°C suppresses exothermic side reactions (e.g., dimerization) .
Q. How can stability issues during long-term storage be resolved?
- Methodological Answer : Degradation is linked to moisture sensitivity and light exposure. Recommendations include:
- Storage Conditions : Sealed desiccators with silica gel at 4°C reduce hydrolysis .
- Stability Monitoring : Periodic FT-IR analysis detects carboxylic acid dimerization (broad O-H stretches >3000 cm) .
- Lyophilization : Freeze-drying aqueous solutions preserves integrity for >12 months .
Data Contradiction Analysis
Q. How should researchers interpret conflicting LogP values reported for this compound?
- Methodological Answer : Variations in LogP (e.g., 2.59 vs. 2.74) stem from measurement methods (shake-flask vs. computational):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
